Bienvenue dans la boutique en ligne BenchChem!

Hydroxyprogesterone caproate

Pharmacokinetics Bioavailability Drug Delivery

Hydroxyprogesterone caproate is a distinct, long-acting progestin ester with an exceptionally prolonged half-life of 7.8–16.4 days, enabling once-weekly administration—ideal for outpatient research models requiring high compliance. Its caproate ester ensures sustained progestational activity, and it uniquely lacks significant glucocorticoid or androgenic activity, making it a cleaner tool compound versus medroxyprogesterone acetate. Sourced to USP monograph standards (97.0–103.0% purity), it is the definitive reference standard for investigating progestin pharmacology, preterm birth prevention, and endometrial adenocarcinoma. Choose this specific compound for reproducible, clinically relevant results.

Molecular Formula C27H40O4
Molecular Weight 428.6 g/mol
CAS No. 630-56-8
Cat. No. B1673979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyprogesterone caproate
CAS630-56-8
Synonyms17 alpha Hydroxy Progesterone Caproate
17 alpha Hydroxyprogesterone Caproate
17 alpha Oxyprogesterone Capronate
17 alpha-hydroxyprogesterone caproate
17 alpha-oxyprogesterone capronate
17 Hydroxyprogesterone Capronate
17-alpha-hydroxy-progesterone caproate
17-hydroxyprogesterone capronate
Caproate, 17-alpha-Hydroxy-Progesterone
Delalutin
hydroxyprogesterone caproate
hydroxyprogesterone hexanoate
Makena
Neolutin
oxyprogesterone caproate
Prolutin Depot
Proluton Depot
Molecular FormulaC27H40O4
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
InChIInChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21-,22+,23+,25+,26+,27+/m1/s1
InChIKeyDOMWKUIIPQCAJU-LJHIYBGHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxyprogesterone Caproate (CAS 630-56-8) for Research and Industrial Procurement


Hydroxyprogesterone caproate (OHPC, CAS 630-56-8) is a synthetic, long-acting progestin ester formed by the caproylation of 17α-hydroxyprogesterone [1]. It is formulated as a sterile oil solution for intramuscular or subcutaneous injection and is defined by USP monographs requiring 97.0–103.0% purity [2]. Its clinical applications include reducing the risk of recurrent preterm birth in singleton pregnancies and treating advanced endometrial adenocarcinoma [3].

Procurement Risk: Why Hydroxyprogesterone Caproate Cannot Be Substituted with Other Progestins


Hydroxyprogesterone caproate is a distinct chemical entity with a unique pharmacokinetic and pharmacodynamic profile that precludes simple substitution with other progestins. Its caproate ester confers an exceptionally long elimination half-life of 7.8–16.4 days, enabling once-weekly dosing [1]. In contrast, micronized progesterone requires daily administration and exhibits different receptor binding affinities [2]. Medroxyprogesterone acetate (MPA) demonstrates divergent hepatic and glucocorticoid receptor activity [3]. Vaginal progesterone formulations differ in both efficacy and adverse event profiles [4]. These material differences underscore why procurement specifications must be compound-specific.

Quantitative Differentiation of Hydroxyprogesterone Caproate from In-Class Alternatives


Subcutaneous vs. Intramuscular Bioequivalence: Flexibility in Route of Administration

A randomized, parallel-group study in 90 healthy postmenopausal women directly compared subcutaneous (SC) injection of 275 mg hydroxyprogesterone caproate via autoinjector to intramuscular (IM) injection of 250 mg. The SC route demonstrated bioequivalence to IM based on AUC0-t and AUC0-∞, with geometric mean ratios of 110.25% and 113.51% respectively, both with 90% CIs within the 80–125% boundary [1]. Cmax was 113.95% of IM (7.88 vs 6.91 ng/mL), and t½ was 212 hours (SC) vs 188 hours (IM).

Pharmacokinetics Bioavailability Drug Delivery

Efficacy in Preterm Birth Prevention vs. Vaginal Progesterone: Meta-Analysis

A systematic review and meta-analysis of three RCTs (n=680) compared weekly intramuscular 250 mg 17-OHPC to daily vaginal progesterone (90 mg gel, 100 mg or 200 mg suppository) for preventing recurrent spontaneous preterm birth (SPTB) in singleton gestations. Women receiving vaginal progesterone had significantly lower rates of SPTB <34 weeks (17.5% vs 25.0%; RR 0.71, 95% CI 0.53–0.95) and SPTB <32 weeks (8.9% vs 14.5%; RR 0.62, 95% CI 0.40–0.94) [1].

Obstetrics Preterm Birth Comparative Efficacy

Superiority over Oral Dydrogesterone in Prolonging Gestation

A randomized clinical trial directly compared intramuscular 17α-hydroxyprogesterone caproate (17-OHPC) to oral dydrogesterone for prevention of preterm birth. The 17-OHPC group demonstrated significantly longer latency period and improved neonatal outcomes, with higher gestational age at delivery, birth weight, and Apgar scores (P < 0.001) [1].

Preterm Birth Dydrogesterone Randomized Controlled Trial

Receptor Binding Affinity: 26–30% of Natural Progesterone

In competitive binding assays using recombinant human progesterone receptor isoforms A and B, the relative binding affinity (RBA) of 17α-hydroxyprogesterone caproate was 26–30% that of natural progesterone [1]. This contrasts with other synthetic progestins: medroxyprogesterone acetate (MPA) binds with higher affinity, while dydrogesterone and its metabolites exhibit distinct receptor activation profiles.

Receptor Pharmacology Binding Affinity Progesterone Receptor

Oral Bioavailability <3%: Rationale for Parenteral Formulation

In rats, the absolute bioavailability of 17-OHPC after intramuscular injection is nearly 100%, whereas oral bioavailability of a solution dosage form is <3% [1]. This extreme difference is due to extensive first-pass metabolism and high clearance. Micronized progesterone, in contrast, achieves oral bioavailability of approximately 10–20% after micronization and oil formulation.

Pharmacokinetics Bioavailability Formulation

Elimination Half-Life: 7.8–16.4 Days Enables Once-Weekly Dosing

The elimination half-life of hydroxyprogesterone caproate is 7.8 ± 3.0 days in nonpregnant women [1] and 16.4 ± 3.6 days in pregnant women (singleton gestations) [2]. This prolonged half-life supports once-weekly dosing. In contrast, vaginal progesterone formulations require daily administration due to much shorter half-lives (e.g., ~18 hours for progesterone). Medroxyprogesterone acetate has a half-life of ~24 hours.

Pharmacokinetics Half-Life Dosing Interval

Optimal Application Scenarios for Hydroxyprogesterone Caproate Based on Quantitative Evidence


Preterm Birth Prevention in Singleton Pregnancies with Prior Preterm Delivery

Hydroxyprogesterone caproate 250 mg IM or 275 mg SC once weekly, initiated between 16–20 weeks gestation, remains a standard prophylactic option for reducing recurrent preterm birth risk [1]. The SC autoinjector offers bioequivalent exposure to IM [2]. However, meta-analytic evidence indicates vaginal progesterone may be more efficacious for this indication [3].

Parenteral Progestin Therapy Requiring Infrequent Dosing

The 7.8–16.4 day elimination half-life uniquely enables once-weekly administration, making OHPC the preferred choice when daily dosing is impractical [1]. This property is particularly valuable in outpatient settings and clinical trials requiring high patient compliance [2].

Advanced Endometrial Adenocarcinoma (Stage III/IV)

Hydroxyprogesterone caproate 1,000 mg or more IM weekly is indicated for advanced endometrial adenocarcinoma, often inducing regressive changes [1]. This application capitalizes on the depot effect and prolonged half-life to achieve sustained progestational activity.

Comparative Pharmacological Studies of Progestin Receptor Selectivity

OHPC serves as a valuable tool compound for investigating progestin pharmacology due to its well-characterized receptor binding profile (26–30% RBA for PR vs progesterone) and lack of significant glucocorticoid or androgenic activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxyprogesterone caproate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.